molecular formula C11H11IO3 B12635448 2-Iodo-4-methoxy-3-[(prop-2-en-1-yl)oxy]benzaldehyde CAS No. 921931-93-3

2-Iodo-4-methoxy-3-[(prop-2-en-1-yl)oxy]benzaldehyde

Cat. No.: B12635448
CAS No.: 921931-93-3
M. Wt: 318.11 g/mol
InChI Key: XQRIRDSMOGNOGV-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Alternative Chemical Designations

The International Union of Pure and Applied Chemistry designation for this compound follows systematic nomenclature rules that precisely identify the position and nature of each substituent on the benzene ring. The complete IUPAC name 2-iodo-4-methoxy-3-[(prop-2-en-1-yl)oxy]benzaldehyde indicates a benzaldehyde core structure with three distinct substituents positioned at carbons 2, 3, and 4 relative to the aldehyde functional group. The numbering system begins with the carbon bearing the aldehyde group as position 1, establishing the reference point for all subsequent substituent positions.

Alternative chemical designations for this compound include the simplified name 2-iodo-4-methoxy-3-prop-2-enoxybenzaldehyde, which represents a more concise form of the systematic name while maintaining chemical accuracy. This alternative nomenclature employs the prop-2-enoxy designation to describe the allyloxy substituent, demonstrating the flexibility within chemical naming conventions while preserving structural specificity. The compound's registry information in chemical databases consistently employs these systematic naming approaches to ensure unambiguous identification.

The molecular weight of 318.10800 daltons reflects the cumulative atomic masses of all constituent atoms, including the substantial contribution of the iodine atom at 126.90 daltons. The polar surface area calculation of 35.53000 square angstroms provides insight into the compound's potential interaction with biological membranes and its solubility characteristics in various solvents. The logarithmic partition coefficient value of 2.67710 indicates moderate lipophilicity, suggesting favorable characteristics for membrane permeation while maintaining sufficient polarity for aqueous interactions.

Property Value Reference
CAS Number 921931-93-3
Molecular Formula C11H11IO3
Molecular Weight 318.10800 daltons
Polar Surface Area 35.53000 Ų
LogP 2.67710

Molecular Structure and Bonding Patterns

The molecular architecture of this compound exhibits a benzene ring system with distinct electronic characteristics resulting from the specific arrangement of substituents. The aldehyde functional group at position 1 contributes a planar carbonyl structure that extends the conjugated system of the aromatic ring, while the iodine atom at position 2 introduces significant steric bulk and electronic effects due to its large atomic radius and high electronegativity. The methoxy group at position 4 provides electron-donating resonance effects that influence the overall electronic distribution within the aromatic system.

The allyloxy substituent at position 3, represented by the prop-2-en-1-yl group attached through an oxygen linkage, introduces additional complexity through its extended carbon chain and terminal alkene functionality. This substituent pattern creates a unique electronic environment where electron-withdrawing effects from the iodine and aldehyde groups compete with electron-donating effects from the methoxy and allyloxy substituents. The resulting electronic distribution influences both the chemical reactivity and physical properties of the compound.

Comparative analysis with related structures reveals the distinctive features of this particular substitution pattern. The compound 3-allyloxy-4-methoxybenzaldehyde, with CAS number 18075-40-6 and molecular formula C11H12O3, demonstrates the structural relationship when the iodine substituent is absent. This comparison highlights the significant impact of halogen substitution on molecular weight, increasing from 192.21 daltons in the non-iodinated analog to 318.10800 daltons in the target compound.

The three-dimensional molecular geometry reflects the planar nature of the benzene ring with substituents extending into defined spatial orientations. The aldehyde group maintains coplanarity with the aromatic ring due to conjugation effects, while the iodine atom occupies an in-plane position with van der Waals interactions influencing neighboring substituent conformations. The allyloxy chain provides conformational flexibility through rotation around the carbon-oxygen and carbon-carbon bonds, allowing multiple energetically accessible conformations.

Structural Feature Description Electronic Effect
Aldehyde Group Planar carbonyl at position 1 Electron-withdrawing
Iodine Substituent Large halogen at position 2 Electron-withdrawing
Allyloxy Chain Flexible prop-2-en-1-yloxy at position 3 Electron-donating
Methoxy Group Methyl ether at position 4 Electron-donating

Positional Isomerism and Functional Group Interactions

The substitution pattern in this compound represents one specific arrangement among numerous possible positional isomers that could theoretically exist with the same functional groups. Analysis of related compounds in chemical databases reveals the significance of positional relationships in determining distinct chemical and physical properties. The compound 4-allyloxy-3-iodo-5-methoxybenzaldehyde, with CAS number 106331-79-7, demonstrates an alternative substitution pattern where the positions of the allyloxy and methoxy groups are exchanged.

The ortho relationship between the iodine atom at position 2 and the allyloxy group at position 3 creates potential steric interactions that influence molecular conformation and reactivity. This proximity may restrict the rotational freedom of the allyloxy chain and affect the accessibility of reaction sites for chemical transformations. The meta relationship between the iodine and methoxy substituents eliminates direct electronic interactions through the aromatic ring, while the meta positioning of the allyloxy and aldehyde groups creates distinct electronic communication pathways.

Examination of the 3-hydroxy-2-iodo-4-methoxybenzaldehyde isomer, identified by CAS number 138490-94-5, reveals the structural consequences of replacing the allyloxy group with a hydroxyl substituent. This comparison demonstrates how the extended carbon chain of the allyloxy group contributes to increased molecular flexibility and altered solubility characteristics compared to the more rigid hydroxyl analog. The molecular formula C8H7IO3 for the hydroxyl derivative contrasts with C11H11IO3 for the allyloxy compound, highlighting the additional carbon atoms contributed by the prop-2-en-1-yl chain.

The electronic interactions between functional groups create a complex pattern of inductive and resonance effects throughout the molecular structure. The electron-withdrawing nature of both the iodine atom and aldehyde group tends to decrease electron density in the aromatic ring, while the electron-donating methoxy and allyloxy substituents provide opposing effects. This balance of electronic influences affects the reactivity patterns, spectroscopic properties, and chemical stability of the compound.

Structural comparisons with 2-iodo-4-methoxybenzaldehyde, bearing CAS number 105469-13-4 and molecular formula C8H7IO2, illustrate the impact of the additional allyloxy substituent on molecular properties. The simpler structure lacks the prop-2-en-1-yloxy group at position 3, resulting in reduced molecular complexity and different physicochemical characteristics. The molecular weight difference of approximately 56 daltons between these compounds directly corresponds to the mass of the allyloxy substituent.

Compound CAS Number Molecular Formula Key Structural Difference
Target Compound 921931-93-3 C11H11IO3 Complete substitution pattern
4-Allyloxy-3-iodo analog 106331-79-7 C11H11IO3 Repositioned methoxy/allyloxy
Hydroxyl analog 138490-94-5 C8H7IO3 Hydroxyl replaces allyloxy
Simplified analog 105469-13-4 C8H7IO2 Missing allyloxy group

Properties

CAS No.

921931-93-3

Molecular Formula

C11H11IO3

Molecular Weight

318.11 g/mol

IUPAC Name

2-iodo-4-methoxy-3-prop-2-enoxybenzaldehyde

InChI

InChI=1S/C11H11IO3/c1-3-6-15-11-9(14-2)5-4-8(7-13)10(11)12/h3-5,7H,1,6H2,2H3

InChI Key

XQRIRDSMOGNOGV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)C=O)I)OCC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-4-methoxy-3-[(prop-2-en-1-yl)oxy]benzaldehyde typically involves multiple steps. One common method starts with the iodination of 4-methoxybenzaldehyde, followed by the introduction of the prop-2-en-1-yloxy group through an etherification reaction. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-4-methoxy-3-[(prop-2-en-1-yl)oxy]benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.

Major Products

    Oxidation: 2-Iodo-4-methoxy-3-[(prop-2-en-1-yl)oxy]benzoic acid.

    Reduction: 2-Iodo-4-methoxy-3-[(prop-2-en-1-yl)oxy]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Iodo-4-methoxy-3-[(prop-2-en-1-yl)oxy]benzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Iodo-4-methoxy-3-[(prop-2-en-1-yl)oxy]benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The pathways involved could include inhibition of specific enzymes or modulation of signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and synthetic differences between 2-Iodo-4-methoxy-3-[(prop-2-en-1-yl)oxy]benzaldehyde and analogous compounds:

Property This compound 4-Methoxy-3-[2-(prop-2-en-1-yl)phenoxymethyl]benzaldehyde 3,4-Bis((4-fluorobenzyl)oxy)benzaldehyde (B1)
Molecular Formula C₁₁H₁₁IO₃ C₁₈H₁₈O₃ (approximate) C₂₁H₁₆F₂O₃
Key Substituents Iodo (C-2), methoxy (C-4), propenyloxy (C-3) Methoxy (C-4), propenyloxymethyl (C-3) Bis(4-fluorobenzyl)oxy (C-3, C-4)
Synthetic Route Likely involves iodination of a pre-functionalized benzaldehyde precursor Not explicitly detailed; alkylation of phenol derivatives inferred Alkylation of vanillin analog with 4-fluorobenzyl bromide
Purity Not reported 95% 72.8% yield (post-chromatography)
Potential Applications Cross-coupling reactions, drug intermediates Intermediate in chromenone synthesis Precursor to polyether ligands

Electronic and Steric Effects

  • Iodo Substituent: The iodine atom in the target compound enhances polarizability and serves as a leaving group in nucleophilic substitutions, unlike the non-halogenated 4-methoxy-3-[2-(prop-2-en-1-yl)phenoxymethyl]benzaldehyde. This difference significantly impacts reactivity in metal-catalyzed reactions .
  • However, the methylene linker in the analog from may reduce steric hindrance compared to the direct oxygen linkage in the target compound.

Research Findings and Methodological Insights

Structural Characterization

These programs enable precise determination of bond lengths and angles, critical for comparing steric effects between iodine and bulkier substituents (e.g., 4-fluorobenzyl groups in B1) .

Reactivity and Stability

  • The propenyloxy group in both the target compound and ’s analog may confer instability under acidic or oxidative conditions due to the allyl ether’s susceptibility to cleavage.
  • The electron-withdrawing iodine atom in the target compound could stabilize the aldehyde group against nucleophilic attack, contrasting with the electron-donating methoxy group in B1 .

Biological Activity

2-Iodo-4-methoxy-3-[(prop-2-en-1-yl)oxy]benzaldehyde is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, particularly its antiproliferative, antibacterial, and antioxidant activities, drawing from various research studies and findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C11H11IO3
  • Molecular Weight : 318.108 g/mol

Antiproliferative Activity

Research has demonstrated that derivatives of benzaldehyde, including this compound, exhibit significant antiproliferative effects against various cancer cell lines.

Case Study Findings

A study published in MDPI reported that several methoxy-substituted derivatives showed notable antiproliferative activity with IC50 values ranging from 1.2 to 5.3 µM against different cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) . Specifically, compounds similar to 2-Iodo derivatives demonstrated selective cytotoxicity, indicating their potential as anticancer agents.

CompoundCell LineIC50 (µM)
2-Iodo derivativeMCF-73.1
Other derivativesHCT1162.2 - 4.4

Antibacterial Activity

The antibacterial properties of 2-Iodo derivatives were evaluated against both Gram-positive and Gram-negative bacteria. Notably, one study highlighted that compounds with similar structures exhibited significant activity against Enterococcus faecalis, with a minimum inhibitory concentration (MIC) of 8 µM .

Summary of Antibacterial Activity

BacteriaMIC (µM)
E. faecalis8
Staphylococcus aureus16

Antioxidant Activity

The antioxidant potential of 2-Iodo derivatives has been assessed through various assays, demonstrating their ability to scavenge free radicals effectively. In vitro studies have shown that these compounds can outperform standard antioxidants like BHT in certain assays, indicating a promising profile for therapeutic applications in oxidative stress-related diseases .

The biological activity of this compound may be attributed to its ability to modulate signaling pathways involved in cell proliferation and inflammation. For instance, some studies suggest that similar compounds inhibit the STAT3 signaling pathway, which is crucial in cancer progression and neuroinflammation .

Q & A

(Basic) What spectroscopic methods are essential for confirming the structure of 2-Iodo-4-methoxy-3-[(prop-2-en-1-yl)oxy]benzaldehyde?

Answer:
Key techniques include:

  • 1H and 13C NMR : To assign protons and carbons, particularly distinguishing between the iodo, methoxy, and allyloxy substituents. For example, the aldehyde proton typically appears as a singlet near δ 9.8–10.2 ppm, while allyloxy protons resonate as a multiplet between δ 4.5–6.0 ppm .
  • FTIR : Confirm the aldehyde C=O stretch (~1680–1710 cm⁻¹) and ether C-O-C vibrations (~1200–1260 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns (e.g., loss of the allyloxy group) .
  • X-ray Crystallography : Resolve ambiguities in substituent positioning using SHELXL for refinement .

(Advanced) How can steric hindrance between the iodo and allyloxy groups be minimized during synthesis?

Answer:
Strategies include:

  • Stepwise Functionalization : Introduce the iodo group first via directed ortho-metalation (e.g., using LDA) to ensure regioselectivity, followed by allyloxy installation under mild conditions (e.g., K₂CO₃ in DMF at 60°C) .
  • Protection of the Aldehyde : Convert the aldehyde to an acetal temporarily to prevent side reactions during allylation .
  • Reaction Monitoring : Use TLC (silica gel, hexane/EtOAc) to track progress and optimize reaction times .

(Advanced) How can dynamic disorder in the allyloxy chain be addressed during X-ray crystallographic refinement?

Answer:

  • SHELXL Refinement : Apply "PART" commands to model disordered atoms with occupancy constraints. For example, split the allyloxy group into two conformers and refine their occupancies .
  • Restraints : Use geometric restraints (DFIX, DANG) to maintain reasonable bond lengths and angles for the disordered moiety .
  • Validation : Analyze residual electron density maps post-refinement to ensure no unmodeled features exceed 0.3 eÅ⁻³ .

(Basic) What are common synthetic routes to prepare benzaldehyde derivatives with ortho-alkoxy substituents?

Answer:

  • Nucleophilic Aromatic Substitution : React 2-iodo-4-methoxybenzaldehyde with propargyl alcohol/K₂CO₃ in DMF to install the allyloxy group .
  • Condensation Reactions : Use acetic acid as a catalyst in ethanol under reflux to form Schiff bases or related intermediates, as demonstrated for similar benzaldehydes .

(Advanced) How can conflicting NMR data (e.g., unexpected splitting patterns) be resolved for this compound?

Answer:

  • 2D NMR (COSY, HMBC) : Identify coupling networks (e.g., allyloxy protons coupling with the aromatic ring) and long-range correlations to confirm substituent positions .
  • Variable Temperature NMR : Detect rotational barriers in the allyloxy group; broadening at low temperatures indicates restricted rotation .
  • Computational Validation : Compare experimental chemical shifts with DFT-calculated values (e.g., using Gaussian) to identify electronic effects .

(Advanced) What strategies prevent oxidation of the aldehyde group during functionalization?

Answer:

  • Inert Atmosphere : Conduct reactions under nitrogen/argon to avoid aldehyde oxidation to carboxylic acid.
  • Low-Temperature Conditions : Perform reactions at 0–5°C to slow down radical-mediated oxidation pathways.
  • Protection as Acetal : Temporarily protect the aldehyde as a dimethyl acetal, then deprotect post-reaction with aqueous HCl .

(Basic) How is purity assessed for this compound, and what analytical thresholds are acceptable?

Answer:

  • HPLC : Use a C18 column (MeCN/H₂O mobile phase) to confirm purity >95% (area under the curve) .
  • Melting Point : Sharp melting range (e.g., 175–176°C for related compounds) indicates high crystallinity .
  • Elemental Analysis : Carbon, hydrogen, and iodine content should deviate <0.4% from theoretical values .

(Advanced) How can researchers differentiate between rotational isomers in solution using spectroscopic data?

Answer:

  • NOESY NMR : Detect spatial proximity between allyloxy protons and aromatic protons to identify dominant conformers .
  • VT-NMR : Observe coalescence temperatures for splitting signals; calculate rotational barriers using the Gutowsky equation .
  • DFT Calculations : Simulate energy differences between rotamers (e.g., allyloxy group orientation) to correlate with experimental data .

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